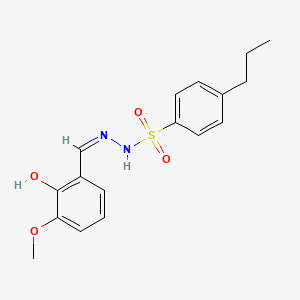![molecular formula C16H19N3O4S2 B6021163 N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide](/img/structure/B6021163.png)
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton tyrosine kinase (BTK) pathway. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mechanism of Action
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide inhibits BTK by binding to the active site of the enzyme, preventing its activation and downstream signaling. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by this compound leads to the induction of apoptosis and inhibition of proliferation of B-cells.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is metabolized by the liver and excreted in the urine. In preclinical studies, this compound has been well-tolerated, with no significant toxicity observed at therapeutic doses. This compound has also been shown to penetrate the blood-brain barrier, suggesting its potential utility in the treatment of CNS lymphomas.
Advantages and Limitations for Lab Experiments
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. This compound has also been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies. However, this compound has some limitations for use in lab experiments. It is a highly specific inhibitor of BTK, and its activity may be affected by mutations in the BTK gene. This compound may also have off-target effects on other kinases, which could complicate its interpretation in some experiments.
Future Directions
Several future directions for the development and use of N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide have been proposed. One potential application of this compound is in combination therapy with other anti-cancer agents, such as venetoclax or ibrutinib. Another direction is the development of this compound as a treatment for CNS lymphomas, which are often resistant to current therapies. This compound may also have potential utility in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are mediated by B-cell activation. Finally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, may lead to improved therapies for B-cell malignancies.
Synthesis Methods
The synthesis of N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide involves several steps, including the preparation of the key intermediate, 2-(2-thienylcarbonyl)hydrazinecarboxamide, which is then coupled with N,N-diethyl-4-bromobenzenesulfonamide to yield the final product. The synthesis of this compound has been described in detail in the literature, and several modifications have been reported to improve the yield and purity of the final product.
Scientific Research Applications
N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity, inducing apoptosis and inhibiting proliferation of B-cells. This compound has also been shown to synergize with other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models of CLL.
properties
IUPAC Name |
N,N-diethyl-4-[(thiophene-2-carbonylamino)carbamoyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-3-19(4-2)25(22,23)13-9-7-12(8-10-13)15(20)17-18-16(21)14-6-5-11-24-14/h5-11H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFREURTGPTBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6021100.png)
![methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
![3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B6021113.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)
![2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6021140.png)
![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)
![5-{[3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B6021172.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-phenylmethanesulfonamide](/img/structure/B6021177.png)
![3-[(cyclopropylamino)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6021178.png)
![(1H-imidazol-2-ylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B6021180.png)
![ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6021183.png)
![ethyl 4-{[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6021193.png)